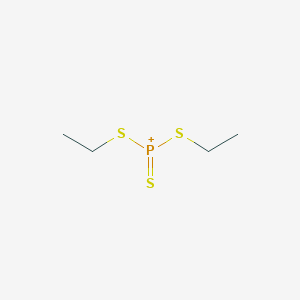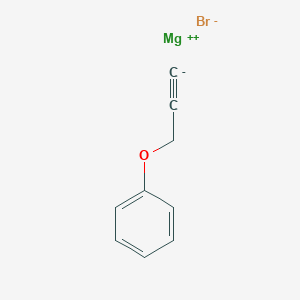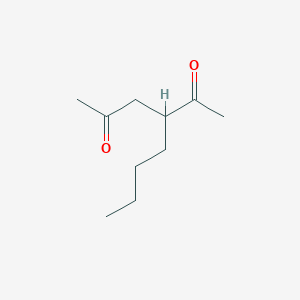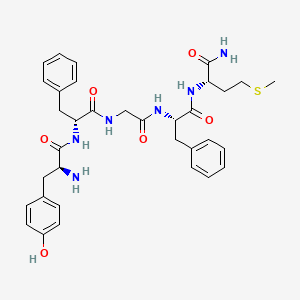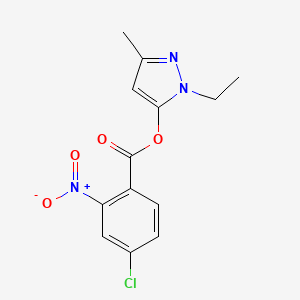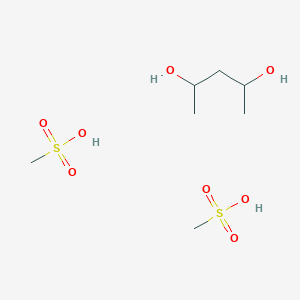
Methanesulfonic acid;pentane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;pentane-2,4-diol is a compound that combines methanesulfonic acid, an organosulfuric acid, with pentane-2,4-diol, a diol with two hydroxyl groups on the second and fourth carbon atoms. Methanesulfonic acid is known for its strong acidity and high solubility in water and organic solvents, while pentane-2,4-diol is valued for its use as a solvent and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine as oxidants . Another method involves the reaction of methanol with hydrogen sulfide in the presence of a catalyst . Pentane-2,4-diol can be prepared by the hydrogenation of 2,4-pentanedione.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by purification . Pentane-2,4-diol is produced on an industrial scale through the catalytic hydrogenation of 2,4-pentanedione.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid undergoes various reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Methanethiol.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;pentane-2,4-diol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as a catalyst in drug synthesis.
Industry: Applied in electroplating, metal recovery, and as an electrolyte in batteries.
Wirkmechanismus
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons and participate in acid-catalyzed reactions. It can also form stable complexes with metal ions, enhancing its utility in various applications . Pentane-2,4-diol acts as a solvent and stabilizer, facilitating the dissolution and stabilization of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with similar applications but less stability in organic solvents.
Ethane-1,2-diol: A diol with similar solvent properties but different reactivity due to the position of hydroxyl groups.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low corrosivity, and biodegradability compared to other strong acids . Pentane-2,4-diol is unique for its specific hydroxyl group positions, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
64923-71-3 |
|---|---|
Molekularformel |
C7H20O8S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
methanesulfonic acid;pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2.2CH4O3S/c1-4(6)3-5(2)7;2*1-5(2,3)4/h4-7H,3H2,1-2H3;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
SQXUIQQTCDXWCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


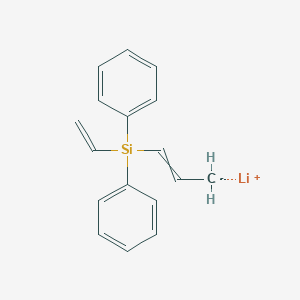

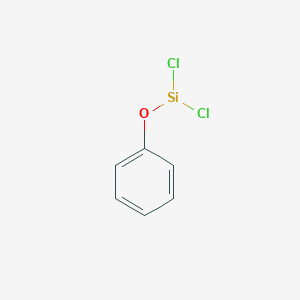
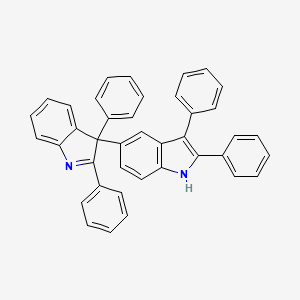
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
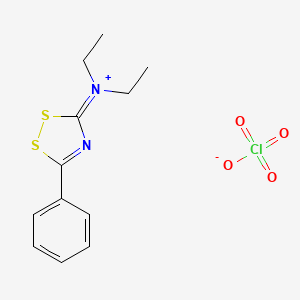
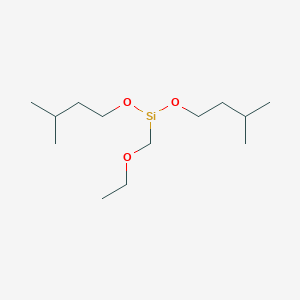
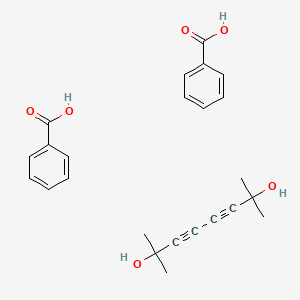
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
